N-(4-acetylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c1-14(27)15-8-10-17(11-9-15)24-19(28)13-31-23-25-20-18(16-6-4-3-5-7-16)12-30-21(20)22(29)26(23)2/h3-12H,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJHKJFPATVGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that elucidate its pharmacological potential.
The compound is characterized by the following molecular formula and weight:
- Molecular Formula :
- Molecular Weight : 449.5 g/mol
- CAS Number : 1040633-28-0
The structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, structure–activity relationship (SAR) studies on 4-phenyl-substituted thiosemicarbazones demonstrated significant anti-proliferative activity in various cancer cell lines. These compounds exhibited enhanced activity compared to standard treatments such as desferrioxamine (DFO), indicating the importance of specific substituents in enhancing biological efficacy .
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets. For example:
- Inhibition of Kinases : Compounds within this class have shown potential as kinase inhibitors, affecting pathways crucial for cell proliferation and survival.
- Antioxidant Properties : Some derivatives demonstrate antioxidant activity, which may contribute to their protective effects against oxidative stress in cancer cells.
In Vitro Studies
In vitro studies have been conducted to evaluate the compound's effectiveness against various cancer cell lines. The findings suggest that modifications in the chemical structure can lead to variations in potency and selectivity against different types of cancer cells.
Data Table: Summary of Biological Activities
Case Studies
- Study on Thienopyrimidine Derivatives : A study investigated various thienopyrimidine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain structural modifications significantly increased cytotoxicity and selectivity towards tumor cells while minimizing toxicity to normal cells .
- Structure–Activity Relationship Analysis : Another study focused on the SAR of related compounds, revealing that electron-donating groups enhance biological activity while electron-withdrawing groups diminish it. This finding is crucial for guiding future synthesis and optimization efforts .
Scientific Research Applications
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Medicinal Chemistry
- Anticancer Activity : Research indicates that thienopyrimidine derivatives exhibit promising anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies have shown that compounds similar to N-(4-acetylphenyl)-2-{...} can target pathways associated with cancer cell proliferation and survival.
- Enzyme Inhibition : The compound's structural features allow it to act as an enzyme inhibitor, which is crucial in developing treatments for various diseases. Its interaction with biological targets can lead to the design of novel therapeutic agents .
-
Biological Activity Studies
- In vitro Studies : In laboratory settings, N-(4-acetylphenyl)-2-{...} has been evaluated for its cytotoxic effects against different cancer cell lines. Results suggest that it may induce apoptosis in malignant cells while sparing normal cells .
- Mechanism of Action : The compound's mechanism involves binding to specific receptors or enzymes within cancerous cells, disrupting their function and leading to cell death. This highlights its potential as a lead compound for further drug development .
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Materials Science
- Polymer Development : The unique properties of N-(4-acetylphenyl)-2-{...} allow it to be incorporated into polymer matrices for creating advanced materials with enhanced thermal and mechanical properties. Research is ongoing into its use as a stabilizing agent in polymer formulations .
- Nanotechnology Applications : The compound's ability to interact with nanoscale materials opens avenues for its use in drug delivery systems and diagnostic imaging agents. Its functional groups can facilitate conjugation with nanoparticles for targeted therapy .
Case Studies
- Study on Anticancer Properties :
- Enzyme Inhibition Research :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations
The compound belongs to a broader class of N-aryl-2-[(thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamides, where structural diversity arises from substitutions on the phenyl ring (R₁) and modifications to the thienopyrimidine core (R₂, R₃). Key analogs include:
*Note: Molecular weight and formula for the target compound are inferred based on structural analogs.
Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-acetylphenyl group in the target compound introduces a strong electron-withdrawing ketone, contrasting with electron-donating groups (e.g., methoxy in ) or halogens (e.g., bromo in ).
- Hydrogen-Bonding Capacity : The acetyl group enhances hydrogen-bond acceptor capacity compared to ethyl or methyl substituents, which may improve interactions with polar residues in biological targets .
Enzyme Inhibition
While direct data for the target compound is unavailable, structurally related compounds exhibit diverse activities:
- Lipoxygenase (LOX) Inhibition : Compounds with indole-oxadiazole-acetamide scaffolds (e.g., 8t–8w) showed moderate LOX inhibition (IC₅₀: 20–50 µM) .
- α-Glucosidase Inhibition : Substitutions with nitro groups (e.g., 8v) enhanced activity (IC₅₀: 12.3 µM), suggesting electron-deficient aromatic systems improve binding .
- BChE Inhibition: Thienopyrimidine derivatives with chloro substituents (e.g., ) displayed higher potency, likely due to hydrophobic interactions with the enzyme’s active site .
Preparation Methods
Cyclocondensation for Core Formation
The thieno[3,2-d]pyrimidinone scaffold is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. For the target compound, 3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one serves as the foundational intermediate. The phenyl group at position 7 is introduced through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst. Key modifications include:
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Methylation at N3 : Achieved by treating the intermediate with methyl iodide in the presence of potassium carbonate.
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Oxidation at C4 : The ketone group is installed via oxidation of a secondary alcohol precursor using TEMPO and sodium hypochlorite, as demonstrated in analogous cyclohexanone syntheses.
Reaction Conditions and Yields
Functionalization at the C2 Position
Thionation and Sulfanyl Group Introduction
The 2-thioxo intermediate is prepared by reacting the core with phosphorus pentasulfide (P2S5) in dry dioxane under reflux. Subsequent alkylation with methyl iodide yields 3-methyl-2-(methylsulfanyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one. For the target compound, the methylsulfanyl group is displaced by a thiolate nucleophile derived from N-(4-acetylphenyl)-2-mercaptoacetamide.
Critical Parameters
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Nucleophilic Displacement : Conducted in anhydrous DMF using potassium tert-butoxide as the base at 60°C.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.
Synthesis of N-(4-Acetylphenyl)-2-Mercaptoacetamide
Acetylation of 4-Aminophenol
4-Acetylaniline is synthesized by acetylating 4-aminophenol with acetic anhydride in the presence of sulfuric acid. The reaction proceeds quantitatively under reflux, yielding a crystalline product (m.p. 135–137°C).
Chloroacetylation and Thiolation
N-(4-Acetylphenyl)-2-chloroacetamide is prepared by reacting 4-acetylaniline with chloroacetyl chloride in dichloromethane using triethylamine as a base. Thiolation is achieved via nucleophilic substitution with thiourea in ethanol, followed by acidic hydrolysis to liberate the free thiol.
Spectral Validation
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IR (KBr) : 3298 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1254 cm⁻¹ (C–S).
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¹H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 4.12 (s, 2H, CH2), 2.54 (s, 3H, COCH3).
Final Coupling Reaction
Thiol-Ether Formation
The thienopyrimidin-2-ylsulfanyl intermediate is coupled with N-(4-acetylphenyl)-2-mercaptoacetamide under basic conditions (K2CO3, DMF, 70°C). The reaction proceeds via an SN2 mechanism, with the thiolate anion attacking the electrophilic carbon adjacent to the acetamide group.
Optimization Insights
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Solvent Screening : DMF outperforms THF and acetonitrile in terms of reaction rate and yield.
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Temperature : Yields plateau at 70°C; higher temperatures promote decomposition.
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DMF | 88 |
| Base | K2CO3 | 85 |
| Temperature | 70°C | 88 |
| Reaction Time | 12h | 88 |
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires multi-step protocols with stringent control of reaction conditions. Key steps include:
- Core Formation : Construct the thieno[3,2-d]pyrimidin-4-one scaffold via cyclocondensation of thiourea derivatives with α-ketoesters under reflux in polar solvents (e.g., DMF or ethanol) .
- Sulfanyl-Acetamide Coupling : Introduce the sulfanyl-acetamide moiety via nucleophilic substitution, using catalysts like triethylamine in anhydrous toluene at 60–80°C .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Critical Parameters : Temperature, solvent polarity, and stoichiometric ratios of intermediates. For example, excess thiolating agents improve substitution efficiency but may require post-reaction quenching .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should conflicting data be addressed?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the thienopyrimidine core and acetamide linkage. For example, the acetylphenyl group shows a singlet at δ 2.5–2.7 ppm for the methyl protons .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 506.12) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfanyl groups (C–S at ~650 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities from side reactions (e.g., unreacted intermediates) .
Resolving Contradictions : Cross-validate using orthogonal techniques (e.g., NMR vs. X-ray crystallography for stereochemical ambiguities) . Replicate synthesis under controlled conditions to isolate batch-specific artifacts.
Q. What in vitro assays are recommended for initial biological activity screening, and how should results be validated?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays at 10 μM–1 nM concentrations .
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50 determination over 72 hours .
- Microbial Screening : Employ broth microdilution for antibacterial/antifungal activity (MIC values against S. aureus or C. albicans) .
Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs. Confirm target engagement via Western blotting (e.g., phospho-EGFR suppression) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed using structural analogs to identify critical functional groups?
- Methodological Answer :
- Analog Selection : Compare derivatives with variations in substituents (Table 1). For example:
| Compound ID | Substituent Modifications | Bioactivity (IC50, μM) | Source |
|---|---|---|---|
| Analog A | 3,5-Dimethylphenyl | EGFR: 0.12 | |
| Analog B | 4-Fluorophenyl | VEGFR2: 0.45 | |
| Parent | 4-Acetylphenyl | EGFR: 0.08 |
- Computational Modeling : Use molecular docking (AutoDock Vina) to map interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
- Functional Group Scanning : Synthesize analogs with single-point mutations (e.g., replacing sulfanyl with methylene) to assess contribution to potency .
Q. What strategies can resolve contradictions between computational predictions and experimental data regarding reactivity or bioactivity?
- Methodological Answer :
- Dynamic Simulations : Perform molecular dynamics (MD) simulations (AMBER/NAMD) to account for protein flexibility, which static docking may overlook .
- Metabolite Profiling : Use LC-MS/MS to identify off-target metabolites (e.g., oxidative degradation products) that may alter bioactivity .
- Kinetic Studies : Measure enzyme inhibition kinetics (e.g., Ki values) to distinguish competitive vs. non-competitive mechanisms, addressing discrepancies in IC50 trends .
Q. What advanced techniques are required to study the compound’s interaction with biological targets, and how can binding dynamics be quantified?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., EGFR extracellular domain) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic vs. entropic driving forces .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures (2.0–3.5 Å resolution) to visualize key interactions (e.g., acetamide carbonyl with Lys721 in EGFR) .
Data Contradiction Analysis
Q. How should researchers address variability in biological activity across different batches of the compound?
- Methodological Answer :
- Purity Reassessment : Use qNMR to quantify batch-specific impurities (e.g., residual solvents or unreacted intermediates) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolysis-prone groups (e.g., sulfanyl-acetamide cleavage) .
- Bioassay Harmonization : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize inter-lab variability .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
